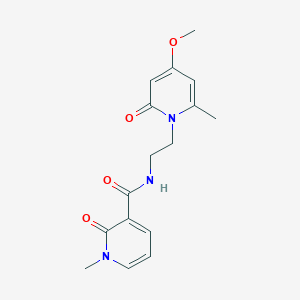

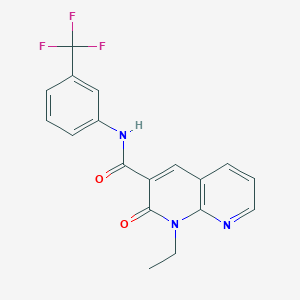

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of related pyridine and pyrimidine derivatives involves innovative chemical processes, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These synthetic pathways offer access to a wide array of heterocyclic compounds, such as tetrahydrofuran, dioxolane, and dihydropyridinone derivatives, highlighting the compound's versatility in chemical synthesis (Bacchi et al., 2005).

Structural Characterization and Analysis

Extensive spectroscopic techniques, including Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy, have been employed to characterize monoamide isomers of the compound. These studies provide valuable insights into the effects of substituents on the emission spectra of these compounds, which is crucial for their potential applications in optical materials and pharmaceuticals (Kadir et al., 2017).

Potential Pharmaceutical Applications

Though direct applications of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in pharmaceuticals are not detailed in the provided research, the structural analogs and derivatives synthesized through related chemical pathways have been explored for their antimicrobial activities. These studies pave the way for further exploration of this compound and its derivatives in developing new antimicrobial agents (Hossan et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby inhibiting the transfer of a methyl group from SAM to the ε-NH2 group of H3K27 . This prevents the formation of trimethyl marks on H3K27, leading to the disruption of transcriptional silencing .

Biochemical Pathways

The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for the trimethylation of H3K27, which contributes to the modification of chromatin structure and serves to repress transcription . By inhibiting EZH2, the compound disrupts the PRC2 pathway and its downstream effects, which include the silencing of targeted genes .

Pharmacokinetics

It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable ADME properties that allow it to reach its target in vivo and exert its therapeutic effects.

Result of Action

The result of the compound’s action is the disruption of transcriptional silencing . This can lead to the reactivation of previously silenced genes, which can have various molecular and cellular effects depending on the specific genes involved . In the context of cancer, this could potentially lead to the reactivation of tumor suppressor genes, thereby inhibiting tumor growth .

Propriétés

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-9-12(23-3)10-14(20)19(11)8-6-17-15(21)13-5-4-7-18(2)16(13)22/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUYQGFEFRLGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CN(C2=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)

![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)

![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)

![N-[4-Chloro-3-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B2475171.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2475172.png)

![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2475179.png)

![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)